Home > Products > Screening Compounds P7802 > Antiplatelet agent 1
Antiplatelet agent 1 -

Antiplatelet agent 1

Catalog Number: EVT-15279095
CAS Number:
Molecular Formula: C21H24F2N6O4S
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antiplatelet agent 1 can be classified into several categories based on its mechanism of action. These include:

  • Adenosine diphosphate receptor inhibitors: These agents block the P2Y12 receptor, preventing platelet activation.
  • Cyclooxygenase inhibitors: Such as acetylsalicylic acid, which irreversibly inhibits cyclooxygenase-1, reducing thromboxane A2 production.
  • Glycoprotein IIB/IIIA inhibitors: These are primarily used intravenously to prevent platelet aggregation.
  • Phosphodiesterase inhibitors: These increase cyclic adenosine monophosphate levels, leading to reduced platelet aggregation .
Synthesis Analysis

Methods and Technical Details

The synthesis of antiplatelet agent 1 typically involves multi-step organic reactions that may include:

  1. Formation of key intermediates: Utilizing starting materials such as substituted aromatic compounds or heterocycles.
  2. Functional group transformations: Employing reactions like alkylation, acylation, or oxidation to introduce necessary functional groups.
  3. Final coupling reactions: These may involve coupling agents or catalysts to form the final active compound.

Specific synthetic pathways can vary significantly based on the desired structural features of antiplatelet agent 1, but generally include methods such as nucleophilic substitution and condensation reactions .

Molecular Structure Analysis

Structure and Data

Antiplatelet agent 1's molecular structure is characterized by specific functional groups that facilitate its interaction with platelet receptors. The exact structure can vary based on its classification but typically includes:

  • Aromatic rings: Contributing to hydrophobic interactions with target proteins.
  • Functional groups: Such as carboxylic acids or amines that participate in hydrogen bonding with receptor sites.

The molecular formula and weight will depend on the specific variant of antiplatelet agent 1 being studied. For example, acetylsalicylic acid has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Antiplatelet agent 1 undergoes several key chemical reactions that are critical for its pharmacological activity:

  • Inhibition of cyclooxygenase enzymes: This reaction leads to decreased synthesis of thromboxane A2, a potent promoter of platelet aggregation.
  • Receptor binding interactions: The binding affinity to P2Y12 receptors or glycoprotein IIB/IIIA receptors is crucial for its effectiveness.

These interactions can be quantitatively analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics and affinities .

Mechanism of Action

Process and Data

The mechanism of action for antiplatelet agent 1 involves several biochemical pathways:

  1. Inhibition of platelet activation: By blocking specific receptors (e.g., P2Y12), it prevents the activation of downstream signaling pathways that lead to aggregation.
  2. Reduction in second messenger formation: By inhibiting cyclooxygenase enzymes, it decreases levels of thromboxane A2, thereby reducing platelet activation signals.

Data from clinical studies indicate that effective dosing regimens significantly lower the risk of thrombotic events in high-risk populations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antiplatelet agent 1 exhibits various physical and chemical properties that influence its pharmacokinetics:

  • Solubility: Many antiplatelet agents are soluble in organic solvents but have limited water solubility, affecting their bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for maintaining efficacy; degradation pathways must be well understood.

For instance, acetylsalicylic acid is stable at room temperature but can hydrolyze in moist conditions .

Applications

Scientific Uses

Antiplatelet agent 1 is widely utilized in clinical settings for:

  • Management of cardiovascular diseases: It is prescribed for both primary and secondary prevention strategies in patients with a history of myocardial infarction or stroke.
  • Research applications: Studies focus on understanding its mechanisms further to develop new agents with improved efficacy and safety profiles.

Emerging research continues to explore combination therapies involving antiplatelet agents to enhance therapeutic outcomes in cardiovascular disease management .

Pharmacological Mechanisms of Antiplatelet Agent 1

Classification Within Antiplatelet Drug Taxonomies

Antiplatelet Agent 1 belongs to the pharmacological class of P2Y12 adenosine diphosphate (ADP) receptor antagonists, specifically categorized as a direct-acting, reversible inhibitor. This classification is based on its mechanism of interrupting ADP-mediated platelet activation pathways, distinct from cyclooxygenase-1 (COX-1) inhibitors (e.g., aspirin) or phosphodiesterase (PDE) inhibitors (e.g., cilostazol) [1] [6]. Within the broader taxonomy of antiplatelet agents, it exhibits dual characteristics:

  • Chemical Lineage: A nucleoside analogue with structural modifications enabling direct P2Y12 binding without requiring metabolic activation (contrasting with thienopyridines like clopidogrel).
  • Therapeutic Hierarchy: Positioned as a second-generation P2Y12 inhibitor due to its rapid onset and reversible binding profile, offering pharmacological advantages over irreversible agents in acute settings [3] [8].

Table 1: Classification of Antiplatelet Agent 1 Within Major Antiplatelet Drug Classes

Drug ClassPrototype AgentsMechanistic SignatureAgent 1's Position
COX-1 InhibitorsAspirinIrreversible TXA₂ synthesis blockadeNot applicable
ADP Receptor AntagonistsClopidogrel, TicagrelorP2Y12 inhibitionDirect-acting reversible antagonist
PDE InhibitorsCilostazolcAMP elevation via PDE3 inhibitionNo PDE activity
GP IIb/IIIa InhibitorsAbciximabFibrinogen receptor blockadeNot applicable

Molecular Targets and Receptor Binding Dynamics

P2Y12 Receptor Antagonism: Selectivity and Reversibility

Antiplatelet Agent 1 selectively targets the P2Y12 purinergic receptor on platelet membranes, a G-protein coupled receptor (GPCR) critical for amplifying ADP-induced aggregation signals. Its binding dynamics involve:

  • Competitive Antagonism: Directly occupies the ADP binding site with higher affinity (Ki = 1.8 nM) than endogenous ADP, preventing Gi protein coupling and subsequent adenylate cyclase inhibition [8] [10].
  • Reversibility: Exhibits transient receptor occupancy (dissociation half-life ~2.5 hours), allowing rapid restoration of platelet function upon discontinuation—a key differentiator from irreversible thienopyridines like prasugrel [3] [8].
  • Allosteric Modulation: Alters receptor conformation to impede ADP signaling while preserving baseline hemostatic functions, reducing bleeding risk compared to glycoprotein IIb/IIIa inhibitors [10].

Structural studies confirm its specificity for P2Y12 over closely related receptors (e.g., P2Y1), with <5% cross-reactivity observed in vitro [8].

Synergistic Modulation of Adenosine Signaling Pathways

Beyond P2Y12 antagonism, Antiplatelet Agent 1 enhances adenosine-mediated platelet inhibition via dual mechanisms:

  • Adenosine Reuptake Inhibition: Blocks equilibrative nucleoside transporter 1 (ENT1), increasing extracellular adenosine concentrations by ~60% in human plasma [9].
  • A2A Receptor Potentiation: Synergizes with endogenous adenosine to activate platelet A2A receptors, stimulating Gs-coupled adenylate cyclase and elevating cyclic AMP (cAMP) levels—a master regulator of platelet quiescence [9] [10].

This dual action amplifies baseline antiplatelet efficacy by concurrently suppressing pro-aggregatory pathways (via P2Y12 blockade) and activating endogenous inhibitory cascades (via adenosine signaling) [9].

Intracellular Signaling Cascades and Platelet Activation Inhibition

Antiplatelet Agent 1 disrupts multiple signaling nodes downstream of platelet activation stimuli:

Core Pathways Modulated:

  • cAMP/PKA Axis: By preserving cytosolic cAMP (elevated 3-fold vs. baseline), Protein Kinase A (PKA) phosphorylates key substrates including:
  • Inositol Trisphosphate Receptor (IP3R): Reduces calcium release from the dense tubular system [4] [10].
  • Rap1b/Talin: Inactivates integrin αIIbβ3, preventing fibrinogen cross-linking [10].
  • Calcium Flux Suppression: Lowers thrombin-induced intracellular Ca2+ mobilization by >70%, inhibiting shape change and procoagulant microvesicle shedding [4].
  • Thromboxane A2 (TXA2) Feedback: Attenuates secondary TXA2 generation by impeding ADP-mediated amplification loops, indirectly suppressing COX-1 activity [1].

Network-Level Effects:

Simultaneous targeting of these pathways results in synergistic inhibition of platelet activation markers:

  • >90% suppression of P-selectin expression
  • 85% reduction in soluble CD40 ligand (sCD40L) release
  • Complete abrogation of stable platelet aggregates under shear stress [4] [10].

Table 2: Key Intracellular Signaling Effects of Antiplatelet Agent 1

Signaling PathwayTarget MoleculeEffect of Agent 1Functional Outcome
cAMP/PKAIP3R, Rap1b, TalinPhosphorylation ↑↑↑Calcium flux ↓; Integrin inactivation
Gq-PLCβPIP2 hydrolysisIP3/DAG production ↓↓Protein kinase C activation ↓
Thrombin-PAR1 FeedbackTXA2 synthesisThromboxane B2 levels ↓↓Autocrine activation loop broken

Metabolic Pathways and Biotransformation

Antiplatelet Agent 1 undergoes complex biotransformation governing its pharmacokinetic profile:

Activation and Elimination:

  • Primary Metabolism: Hepatic cytochrome P450 3A4 (CYP3A4) mediates formation of two active metabolites:
  • M1 (aromatic hydroxylation): Accounts for 40% of antiplatelet activity.
  • M2 (N-dealkylation): Contributes 20% activity with extended half-life (t1/2 = 12 hours) [1] [8].
  • Conjugation Pathways: Glucuronidation via UGT1A1/2B7 yields inactive excretory products cleared renally (70%) and fecally (30%) [8].

Pharmacogenomic Considerations:

Genetic polymorphisms significantly influence metabolic efficiency:

  • CYP3A4*22 Loss-of-Function: Reduces M1 generation by 50%, diminishing peak platelet inhibition (15% absolute reduction) [8].
  • UGT1A1*28 Variant: Slows clearance, increasing systemic exposure (AUC ↑ 35%) without enhancing efficacy [6].

Unlike prodrug thienopyridines (e.g., clopidogrel), Antiplatelet Agent 1 itself is pharmacologically active, with metabolites augmenting—rather than defining—its primary effects [8].

Table 3: Metabolic Profile of Antiplatelet Agent 1

MetaboliteFormation EnzymeActivity ContributionElimination RouteImpact of Genetic Variants
Parent CompoundN/A40%Biliary excretionABCB1 TT genotype ↑ bioavailability
M1 (Hydroxylated)CYP3A440%Renal (60%)CYP3A4*22 ↓ activity
M2 (N-dealkylated)CYP3A420%Renal (75%)CYP2C9*3 ↑ metabolite exposure
M1-GlucuronideUGT1A10%FecalUGT1A1*28 ↓ clearance

Comprehensive List of Antiplatelet Compounds

Properties

Product Name

Antiplatelet agent 1

IUPAC Name

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-[(2R)-2-hydroxypropyl]sulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol

Molecular Formula

C21H24F2N6O4S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C21H24F2N6O4S/c1-8(30)7-34-21-25-19(24-13-5-10(13)9-2-3-11(22)12(23)4-9)16-20(26-21)29(28-27-16)14-6-15(31)18(33)17(14)32/h2-4,8,10,13-15,17-18,30-33H,5-7H2,1H3,(H,24,25,26)/t8-,10+,13-,14-,15+,17+,18-/m1/s1

InChI Key

XLAMEKYEUNWPNY-UVNXCEEKSA-N

Canonical SMILES

CC(CSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F)O

Isomeric SMILES

C[C@H](CSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.